Permethrin

Vector control Malaria prevention Insecticide-treated nets

Select Permethrin for programs where personal protection against mosquito biting is the primary objective. Experimental hut data confirm 61.6% protection against An. arabiensis versus 45.6–46.4% for deltamethrin/alpha-cypermethrin, plus unique 25% protection against Cx. quinquefasciatus. For topical scabicides, its 20-fold lower human dermal permeability compared to lindane makes it the first-line choice. Specify cis:trans isomer ratio within 25:75–40:60 per FAO/WHO specifications. In P450-mediated metabolic resistance areas, pair with PBO synergist for mortality restoration from 6–55% to 56–99%. For aquatic toxicity testing, request enantiomer-specific analytical standards.

Molecular Formula C21H20Cl2O3
C21Cl2H20O3
Molecular Weight 391.3 g/mol
CAS No. 52645-53-1
Cat. No. B1679614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePermethrin
CAS52645-53-1
Synonyms(m-Phenoxybenzyl)-cis,trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate
3-Phenoxybenzyl-(+-)-cis,trans-2,2-dichlorovinyl-2,2-dimethyl-cyclopropylcarboxylic acid, ester
3-Phenoxybenzyl-cis,trans-(1RS)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate
Ambush
cis permethrin
cis-(1RS)-permethrin
cis-permethrin
Cyclopropanecarboxylic Acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (3-phenoxyphenyl)methyl ester
Elimite
FMC 33297
FMC-33297
FMC33297
NIA 33297
NIA-33297
NIA33297
Nittifor
NRDC 143
NRDC 147
NRDC-143
NRDC-147
NRDC143
NRDC147
Permethrin
Permethrin, (1R-cis)-Isomer
Permethrin, (1R-trans)-Isomer
Permethrin, (1S-cis)-Isomer
Permethrin, (1S-trans)-Isomer
Permethrin, (cis)-Isomer
Permethrin, (cis-(+-))-Isomer
Permethrin, (trans)-Isomer
Permethrin, (trans-(+-))-Isomer
permethrin, cis-(1RS)-isomer
Permethrin, trans-(1RS)-Isomer
PP 557
PP-557
PP557
S 3151
S-3151
S3151
trans permethrin
trans-(1RS)-Permethrin
trans-permethrin
Molecular FormulaC21H20Cl2O3
C21Cl2H20O3
Molecular Weight391.3 g/mol
Structural Identifiers
SMILESCC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C
InChIInChI=1S/C21H20Cl2O3/c1-21(2)17(12-18(22)23)19(21)20(24)25-13-14-7-6-10-16(11-14)26-15-8-4-3-5-9-15/h3-12,17,19H,13H2,1-2H3
InChIKeyRLLPVAHGXHCWKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 0.0111 mg/L at 20 °C, pH 7.0-9.3 (OECD Method 105)
In water, 6.00X10-3 mg/L (pH 7, 20 °C);  cis-isomers 0.20 mg/L (25 °C);  trans-isomers 0.13 mg/L (25 °C)
In xylene and hexane >1000, methanol 258 (all in g/kg at 25 °C)
Soluble in most organic solvents except ethylene glycol. Soluble in acetone, ethanol, ether, and xylene
In water, 6.00X10-3 mg/ml @ 20 °C.
6.91e-05 g/L
Solubility in water: none
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Permethrin (CAS 52645-53-1) Core Characteristics for Scientific Procurement and Vector Control Research


Permethrin (CAS 52645-53-1) is a synthetic type I pyrethroid insecticide and acaricide that functions as a neurotoxin by prolonging sodium channel activation in target arthropods [1]. Technical grade permethrin contains four stereoisomers deriving from chirality at the C-1 and C-3 positions of the cyclopropane ring, with the cis isomer exhibiting substantially greater insecticidal potency than the trans isomer [2]. The compound is commercially available in multiple formulations including emulsifiable concentrates (1.25–50%), wettable powders (25%), and long-lasting insecticidal net (LLIN) treatments, with FAO/WHO specifications for technical material defining a cis:trans isomer ratio range of 25:75 to 40:60 for public health applications [3].

Why Permethrin Cannot Be Interchanged with Deltamethrin or Alpha-Cypermethrin in Vector Control Procurement


Despite belonging to the same pyrethroid class, permethrin (type I, non-cyano) exhibits fundamentally different pharmacodynamic and performance profiles compared to type II α-cyano pyrethroids such as deltamethrin and alpha-cypermethrin. In experimental hut trials with holed nets simulating worn conditions, permethrin-treated nets provided 61.6% personal protection (reduction in blood-fed mosquitoes) against Anopheles arabiensis, substantially exceeding deltamethrin (46.4%) and alpha-cypermethrin (45.6%) [1]. Conversely, permethrin induced only 15.2% mosquito mortality compared to 32.8–33.0% for the α-cyano compounds [1]. This divergent efficacy profile—superior personal protection but inferior killing effect—has direct implications for procurement decisions: permethrin is optimal for personal protection-focused programs, whereas deltamethrin or alpha-cypermethrin may be preferred where mosquito mortality and transmission interruption are prioritized. Additionally, permethrin demonstrates 20-fold lower human dermal permeability compared to lindane, a toxicological distinction that underpins its selection as the first-line scabicide over organochlorine alternatives [2].

Quantitative Differentiation Evidence for Permethrin Against Key Comparators in Vector Control and Toxicology


Permethrin-Treated Nets Provide Superior Personal Protection but Inferior Mosquito Mortality Relative to Deltamethrin and Alpha-Cypermethrin

In a comparative experimental hut trial conducted in northern Tanzania, permethrin-treated nets (25 mg/m², deliberately holed to simulate worn nets) were evaluated against deltamethrin- and alpha-cypermethrin-treated nets for efficacy against Anopheles arabiensis and Culex quinquefasciatus. Permethrin demonstrated a clear and quantifiable advantage in personal protection, defined as the percentage reduction in blood-fed mosquitoes relative to untreated controls [1].

Vector control Malaria prevention Insecticide-treated nets

Human Skin Is 20-Fold Less Permeable to Permethrin Than to Lindane, Underpinning Its Toxicological Advantage as a Scabicide

Using the finite dose technique with in vitro human skin, the percutaneous absorption of 5% permethrin cream was compared directly with 1% lindane lotion. The study quantified that human skin was 20-fold more permeable to lindane than to permethrin [1]. In vivo guinea pig studies corroborated this finding, showing fourfold higher blood and brain levels of lindane versus permethrin following repeated topical application [1].

Dermatology Scabies treatment Percutaneous absorption

Cis:Trans Isomer Ratios of 25:75 and 40:60 Are Equally Effective in Bed Nets, Enabling Flexible Procurement Specifications

A comparative study evaluating various insecticides and fabrics for anti-mosquito bednets and curtains examined permethrin formulations with cis:trans isomer ratios of 25:75 versus 40:60. The study found that both isomer ratios were equally effective in bioassays and experimental hut trials, and that a permethrin application rate of 200 mg/m² performed as well as 500 mg/m² [1]. The FAO/WHO Joint Meeting on Pesticide Residues (JMPR) subsequently established an Acceptable Daily Intake (ADI) of 0–50 mg/kg bw specifically for technical grade permethrin with cis:trans ratios in the 25:75 to 40:60 range, while declining to establish an ADI for the 80:20 cis:trans mixture due to insufficient toxicity data [2].

Vector control Insecticide-treated nets Isomer ratio

1R-cis-Permethrin Is 15–38 Times More Toxic to Aquatic Invertebrates Than 1S-cis-Permethrin, Defining Enantiomer-Specific Ecological Risk

Separation and toxicity testing of individual permethrin enantiomers revealed striking stereoselectivity in aquatic toxicity. In assays with the aquatic invertebrates Ceriodaphnia dubia and Daphnia magna, the 1R-cis isomer of permethrin was 15–38 times more active (toxic) than the 1S-cis enantiomer [1]. This degree of enantioselectivity is consistent with observations in bifenthrin and contrasts with the more complex enantiomer activity profiles seen in cypermethrin and cyfluthrin, where only two of eight isomers contributed substantially to racemate toxicity [1].

Aquatic toxicology Enantioselectivity Ecological risk assessment

Piperonyl Butoxide Synergism Restores Permethrin Mortality from 6–55% to 56–99% in Pyrethroid-Resistant Anopheles gambiae

In field populations of Anopheles gambiae s.l. exhibiting pyrethroid resistance, permethrin alone produced mortality rates ranging from only 6% to 55% in standard WHO susceptibility assays. Pre-exposure to the synergist piperonyl butoxide (PBO, a cytochrome P450 inhibitor) significantly increased permethrin mortality to a range of 56–99% [1]. For comparison, deltamethrin mortality in the same populations improved from 25–83% to 63–99% with PBO pre-exposure [1]. The magnitude of restoration demonstrates that permethrin remains a viable tool when formulated with PBO, even in areas with established metabolic resistance.

Insecticide resistance Synergism Piperonyl butoxide

Permethrin Exhibits Higher Resistance Ratio (RR50 = 14) Than Etofenprox (RR50 = 4.3) in Anopheles gambiae Laboratory Strains

Characterization of two common laboratory strains of Anopheles gambiae revealed differential resistance profiles between permethrin and the non-ester pyrethroid etofenprox. In adult female mosquitoes, permethrin displayed a resistance ratio (RR50) of 14 compared to a susceptible reference strain, whereas etofenprox exhibited an RR50 of only 4.3 [1]. This 3.3-fold difference in resistance magnitude suggests that etofenprox may retain greater efficacy in permethrin-resistant populations and that cross-resistance between these compounds is incomplete.

Insecticide resistance Cross-resistance Pyrethroid alternatives

Evidence-Based Application Scenarios for Permethrin Procurement in Vector Control, Clinical Dermatology, and Environmental Research


Procurement of Permethrin-Treated Nets (LLINs) for Personal Protection-Focused Malaria Prevention Programs

In malaria-endemic regions where personal protection against mosquito biting is the primary programmatic objective, permethrin-treated nets (25 mg/m²) provide superior performance compared to deltamethrin- or alpha-cypermethrin-treated nets. Experimental hut data demonstrate 61.6% personal protection against Anopheles arabiensis versus 45.6–46.4% for α-cyano pyrethroids, and uniquely offer 25.0% protection against Culex quinquefasciatus where other pyrethroids provide none [1]. Procurement specifications should require cis:trans isomer ratios within the 25:75–40:60 range, as established by FAO/WHO evaluations for acceptable daily intake and confirmed efficacy [2]. In areas with documented P450-mediated metabolic resistance, PBO-synergized permethrin LLINs should be prioritized given the restoration of mortality from 6–55% to 56–99% with PBO addition [3].

Selection of Permethrin 5% Cream as First-Line Scabicide Over Lindane in Clinical Dermatology

For clinical procurement of topical scabicides, permethrin 5% cream is the evidence-based choice over 1% lindane lotion due to a 20-fold lower human dermal permeability [1]. In vivo guinea pig data confirm fourfold lower blood and brain levels of permethrin versus lindane, projecting a 40- to 400-fold lower systemic exposure risk under overuse conditions [1]. This toxicological advantage, combined with established clinical efficacy against Pediculus capitis and Sarcoptes scabiei, supports permethrin as the pediculicide and scabicide of choice in formulary decisions [2].

Use of Enantiomerically Pure Permethrin Standards in Aquatic Ecotoxicology Research

Environmental fate and ecotoxicology studies requiring accurate ecological risk assessment must account for enantiomer-specific toxicity. The 1R-cis enantiomer of permethrin exhibits 15–38× greater aquatic toxicity to Ceriodaphnia dubia and Daphnia magna than the 1S-cis enantiomer [1]. Researchers procuring analytical-grade permethrin for aquatic toxicity testing should specify enantiomeric purity requirements and document isomer composition, as racemic mixtures may underestimate or overestimate actual environmental hazard depending on enantiomer distribution. This consideration is particularly critical given that cis-permethrin demonstrates extended environmental persistence (t₁/₂ up to 50 min photolysis versus <25 min for most other pyrethroids) [2].

Permethrin as a Reference Compound for Pyrethroid Resistance Monitoring in Anopheles and Aedes Surveillance Programs

In insecticide resistance monitoring programs, permethrin serves as a sentinel compound for detecting and quantifying pyrethroid resistance. Field populations of Aedes aegypti exhibit resistance ratios (RR50) to permethrin ranging from 4.08× to 127×, comparable in magnitude to deltamethrin (4.37× to 72.20×) [1]. Laboratory strains of Anopheles gambiae show permethrin RR50 of 14, which is 3.3× higher than etofenprox (RR50 = 4.3), indicating incomplete cross-resistance [2]. Procurement of WHO-standard permethrin-impregnated papers (0.75% concentration) for susceptibility testing should be prioritized for routine surveillance, with results guiding rotation or combination strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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